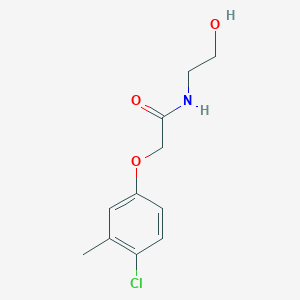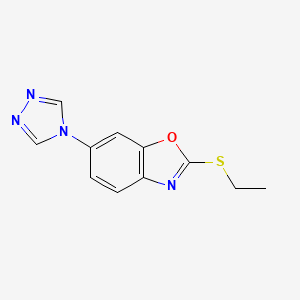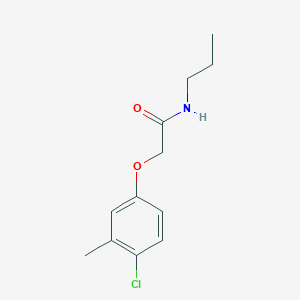![molecular formula C14H19ClN2O3 B3949041 2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3949041.png)
2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
Overview
Description
2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, commonly known as clofibric acid, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the fibrate class of drugs and has been used for the treatment of hyperlipidemia and other related disorders. However,
Scientific Research Applications
Clofibric acid has been extensively studied for its potential applications in scientific research. One of the most notable applications is its use as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. Clofibric acid has been shown to activate PPARα and PPARγ, leading to a range of physiological and biochemical effects.
Mechanism of Action
Clofibric acid exerts its effects through the activation of PPARs, which in turn regulate the expression of various genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. PPAR activation leads to the upregulation of genes involved in fatty acid oxidation, lipid transport, and glucose uptake, resulting in improved lipid and glucose homeostasis. Additionally, PPAR activation has been shown to have anti-inflammatory effects, making clofibric acid a potential therapeutic agent for inflammatory disorders.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a range of biochemical and physiological effects. In addition to its effects on lipid and glucose metabolism and inflammation, clofibric acid has been shown to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, clofibric acid has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Clofibric acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it has a well-established mechanism of action, making it a useful tool for studying lipid and glucose metabolism, inflammation, and cell differentiation. However, clofibric acid also has limitations. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, its use as a PPAR agonist may not accurately reflect the physiological effects of endogenous PPAR activation.
Future Directions
There are several potential future directions for research on clofibric acid. One area of interest is its potential as a therapeutic agent for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully elucidate its mechanism of action and to identify potential off-target effects. Finally, the development of more selective PPAR agonists may provide a more accurate tool for studying the physiological effects of PPAR activation.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c15-12-3-1-2-4-13(12)20-11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUZJVARROSDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B3948960.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948966.png)
![5-imino-2-(2-methylphenyl)-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948980.png)


![N-(3-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948993.png)
![N-(3,4-difluorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949003.png)

![5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3949015.png)
![2-[(3,4-difluorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949020.png)
![2-[(3-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949029.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-methyl-1-pyrimidin-4-ylethanamine](/img/structure/B3949031.png)
![2-[(3-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949035.png)
